2-Hydroxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene
Overview
Description
2-Hydroxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene is a chemical compound that features a naphthalene core substituted with a hydroxy group and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene typically involves the borylation of naphthalene derivatives. One common method includes the use of a palladium-catalyzed cross-coupling reaction between a naphthalene derivative and a boronic ester, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), under an inert atmosphere.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield naphthoquinones, while reduction can produce various hydroxy-substituted naphthalenes.
Scientific Research Applications
2-Hydroxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene has several applications in scientific research:
Biology: The compound can be used in the development of fluorescent probes for biological imaging due to its unique photophysical properties.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable boron-oxygen bonds.
Mechanism of Action
The mechanism by which 2-Hydroxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of sensors and probes. Additionally, the hydroxy group can participate in hydrogen bonding and other non-covalent interactions, further enhancing the compound’s reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Similar in structure but with a benzaldehyde core instead of naphthalene.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Another boronic ester with a benzaldehyde core.
2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a pyridine ring instead of naphthalene.
Uniqueness
2-Hydroxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene is unique due to its naphthalene core, which imparts distinct electronic and steric properties compared to benzaldehyde or pyridine derivatives. This uniqueness makes it particularly useful in applications requiring specific photophysical or chemical properties.
Properties
IUPAC Name |
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BO3/c1-15(2)16(3,4)20-17(19-15)14-7-5-6-11-8-9-12(18)10-13(11)14/h5-10,18H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXWMCBTVUZVPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(C=CC3=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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